(z)-10-Tritriacontene
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Overview
Description
(z)-10-Tritriacontene is a long-chain hydrocarbon with a double bond located at the 10th carbon atom in the chain. This compound is part of the alkene family, characterized by the presence of at least one carbon-carbon double bond. The (z)-configuration indicates that the higher priority substituents on each carbon of the double bond are on the same side, giving it a specific geometric structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (z)-10-Tritriacontene typically involves the use of alkenylation reactions, where a long-chain alkyl halide reacts with a suitable alkenylating agent under controlled conditions. One common method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve catalytic processes such as olefin metathesis, where a catalyst facilitates the exchange of alkylidene groups between alkenes. This method allows for the efficient production of long-chain alkenes with specific configurations. Catalysts such as Grubbs’ catalyst or Schrock’s catalyst are commonly used in these processes.
Chemical Reactions Analysis
Types of Reactions
(z)-10-Tritriacontene can undergo various chemical reactions, including:
Oxidation: The double bond can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) can convert the alkene to the corresponding alkane.
Substitution: Halogenation reactions can introduce halogen atoms at the double bond, forming compounds like dibromoalkanes.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) or OsO4 in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO).
Reduction: Hydrogen gas (H2) with Pd/C catalyst under mild pressure and temperature conditions.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) for halogenation reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
(z)-10-Tritriacontene has various applications in scientific research, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain alkenes.
Biology: Investigated for its role in biological membranes and its interactions with lipid bilayers.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature and ability to interact with lipid-based carriers.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism by which (z)-10-Tritriacontene exerts its effects depends on the specific application. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, the double bond serves as a reactive site for various transformations, allowing for the formation of different products through oxidation, reduction, or substitution reactions.
Comparison with Similar Compounds
Similar Compounds
(E)-10-Tritriacontene: The (E)-isomer has the higher priority substituents on opposite sides of the double bond, leading to different geometric and physical properties.
1-Tritriacontene: An alkene with the double bond at the first carbon, resulting in different reactivity and applications.
10-Tetratriacontene: A similar long-chain alkene with one additional carbon atom, affecting its physical properties and reactivity.
Uniqueness
(z)-10-Tritriacontene is unique due to its specific (z)-configuration, which influences its reactivity and interactions with other molecules. This configuration can lead to distinct physical properties, such as melting point and solubility, compared to its (E)-isomer or other long-chain alkenes.
Properties
Molecular Formula |
C33H66 |
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Molecular Weight |
462.9 g/mol |
IUPAC Name |
(Z)-tritriacont-10-ene |
InChI |
InChI=1S/C33H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h19,21H,3-18,20,22-33H2,1-2H3/b21-19- |
InChI Key |
GTKZYBHYHRGJAY-VZCXRCSSSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCC/C=C\CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC=CCCCCCCCCC |
Origin of Product |
United States |
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